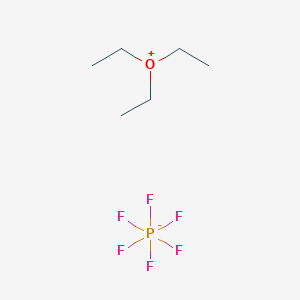

Triethyloxonium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176022. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Triethyloxonium Hexafluorophosphate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium hexafluorophosphate, [(C₂H₅)₃O]⁺[PF₆]⁻, stands as a powerful and versatile ethylating agent in the arsenal of synthetic organic chemists. First discovered in the broader pioneering work on trialkyloxonium salts by Hans Meerwein, the hexafluorophosphate variant offers distinct advantages in terms of stability over its more common tetrafluoroborate counterpart. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The journey of trialkyloxonium salts began with the seminal work of German chemist Hans Meerwein. His investigations in the 1930s led to the first synthesis of trialkyloxonium salts, which became known as "Meerwein's salts".[1][2] These compounds, most notably triethyloxonium tetrafluoroborate, were recognized for their potent alkylating capabilities.[3]

While the tetrafluoroborate and hexachloroantimonate anions were the most common in early studies, the development of trialkyloxonium salts with other counterions, such as hexafluorophosphate, followed.[3] The hexafluorophosphate anion imparts greater stability and reduced hygroscopicity to the salt, making it easier to handle and store, although its preparation is considered more challenging.[4][5] A significant milestone in the characterization of this compound was the determination of its crystal structure by Watkins, Ip, Olah, and Bau in 1982, which provided definitive proof of its ionic nature and the pyramidal geometry of the triethyloxonium cation.[6]

Synthesis and Experimental Protocols

The synthesis of triethyloxonium salts can be broadly categorized into two main approaches: the direct formation from ethers and a Lewis acid-alkyl halide combination, and the anion exchange from a pre-formed oxonium salt.

The Meerwein Synthesis (for Tetrafluoroborate)

The classical and most widely adopted method for preparing trialkyloxonium salts is the Meerwein procedure, which is detailed here for the tetrafluoroborate analogue as a foundational reference.[1][7]

Reaction:

4 (C₂H₅)₂O·BF₃ + 2 (C₂H₅)₂O + 3 C₂H₃OCH₂Cl → 3 [(C₂H₅)₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OC₂H₅)₃[2]

Experimental Protocol:

A detailed and reliable procedure for the synthesis of triethyloxonium tetrafluoroborate is available in Organic Syntheses.[1] The general steps involve the slow addition of epichlorohydrin to a solution of boron trifluoride etherate in diethyl ether under anhydrous conditions. The reaction mixture is stirred and refluxed, leading to the precipitation of the white, crystalline triethyloxonium tetrafluoroborate. The product is then isolated by filtration, washed with anhydrous diethyl ether, and dried under a stream of dry nitrogen.[1]

Synthesis of this compound

While a direct, one-pot synthesis analogous to the Meerwein method for the hexafluorophosphate is less commonly cited, a prevalent method involves anion exchange from the more readily accessible triethyloxonium tetrafluoroborate.

Anion Exchange Protocol:

A general procedure for anion exchange involves dissolving the triethyloxonium tetrafluoroborate in a suitable solvent and treating it with a source of the hexafluorophosphate anion, such as silver hexafluorophosphate or an alkali metal hexafluorophosphate.

Illustrative Experimental Steps:

-

Preparation of Triethyloxonium Tetrafluoroborate: Synthesize triethyloxonium tetrafluoroborate following the established Meerwein procedure as described in Section 2.1.

-

Anion Exchange:

-

In a dry, inert atmosphere, dissolve the prepared triethyloxonium tetrafluoroborate in a minimal amount of a dry, polar, aprotic solvent (e.g., dichloromethane).

-

In a separate flask, prepare a solution of a hexafluorophosphate salt (e.g., silver hexafluorophosphate or potassium hexafluorophosphate) in a suitable solvent.

-

Slowly add the hexafluorophosphate solution to the stirred solution of triethyloxonium tetrafluoroborate at a controlled temperature (often room temperature or below).

-

The reaction will typically result in the precipitation of the insoluble tetrafluoroborate salt (e.g., AgBF₄ or KBF₄).

-

-

Isolation and Purification:

-

Remove the precipitated tetrafluoroborate salt by filtration under an inert atmosphere.

-

The filtrate, containing the desired this compound, is then concentrated under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any residual starting materials or byproducts and then dried under vacuum.

-

The crystallization for X-ray analysis by Watkins, Ip, Olah, and Bau was achieved from a dichloromethane/diethyl ether solvent system.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound and its tetrafluoroborate analog for comparison.

| Property | This compound | Triethyloxonium Tetrafluoroborate | Reference(s) |

| Molecular Formula | C₆H₁₅F₆OP | C₆H₁₅BF₄O | |

| Molecular Weight | 248.15 g/mol | 189.99 g/mol | |

| Appearance | White crystalline solid | White crystalline solid | [1][6] |

| Melting Point | ~145 °C (dec.) | 91-92 °C (dec.) | [1] |

| Crystal System | Orthorhombic | - | [6] |

| Space Group | Pnma | - | [6] |

| Unit Cell Parameters | a = 16.475 Å, b = 9.965 Å, c = 6.557 Å | - | [6] |

Signaling Pathways and Experimental Workflows

This compound is a powerful electrophile and its primary role in organic synthesis is as an ethyl group donor in Sₙ2 reactions. It is particularly effective for the ethylation of weak nucleophiles.

General Ethylation Reaction Pathway

The fundamental reaction pathway involves the nucleophilic attack of a substrate on one of the ethyl groups of the triethyloxonium cation, leading to the formation of an ethylated product and the release of diethyl ether and a protonated hexafluorophosphoric acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. Diastereoselective substitution reactions of acyclic β-alkoxy acetals via electrostatically stabilized oxocarbenium ion intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Powerful Alkylating Agent: A Technical Guide to the Historical Preparation of Meerwein's Salt

For Researchers, Scientists, and Drug Development Professionals

Meerwein's salts, particularly triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate, are potent and versatile alkylating agents that have found widespread application in organic synthesis since their discovery by Hans Meerwein.[1][2][3][4] Their ability to alkylate a wide range of nucleophiles under mild conditions has made them invaluable tools in the construction of complex molecules.[5] This technical guide delves into the historical preparations of these important reagents, providing detailed experimental protocols and quantitative data for their synthesis.

Core Synthesis: The Reaction of Boron Trifluoride, Ethers, and Epichlorohydrin

The original and most common historical method for preparing Meerwein's salts involves the reaction of boron trifluoride with an ether (diethyl ether or dimethyl ether) in the presence of epichlorohydrin.[1][4][5] The overall reaction for the preparation of triethyloxonium tetrafluoroborate is as follows:

4 Et₂O·BF₃ + 2 Et₂O + 3 C₂H₃OCH₂Cl → 3 [Et₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OEt)₃[1]

A similar reaction using dimethyl ether yields the corresponding trimethyloxonium tetrafluoroborate.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical preparations of triethyloxonium and trimethyloxonium tetrafluoroborate.

| Compound | Starting Materials | Molar Ratio | Solvent | Yield | Melting Point (°C) |

| Triethyloxonium Tetrafluoroborate | Boron trifluoride diethyl etherate, Diethyl ether, Epichlorohydrin | 1 : 2.3 : 1.1 | Diethyl ether | 85-95% | 91-92 (dec.) |

| Trimethyloxonium Tetrafluoroborate (from Triethyloxonium salt) | Triethyloxonium tetrafluoroborate, Dimethyl ether | 1 : 3.3 | Methylene chloride | 86-94% | 141-143 (dec.) |

| Trimethyloxonium Tetrafluoroborate (direct synthesis) | Boron trifluoride diethyl etherate, Dimethyl ether, Epichlorohydrin | 1 : ~2.8 : 1.1 | Dichloromethane | 58-60% | 175-180 (dec.) |

Experimental Protocols

The following are detailed experimental protocols for the historical preparation of Meerwein's salts, adapted from established procedures.[5][6][7]

Preparation of Triethyloxonium Tetrafluoroborate

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Epichlorohydrin (freshly distilled)

-

Anhydrous nitrogen atmosphere

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube is charged with a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether.

-

The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Epichlorohydrin is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.

-

After the addition is complete, the mixture is stirred for an additional several hours at low temperature, during which a white crystalline solid precipitates.

-

The supernatant liquid is decanted, and the crystalline triethyloxonium tetrafluoroborate is washed several times with anhydrous diethyl ether under a nitrogen atmosphere.

-

The salt is then dried under vacuum to yield a colorless, crystalline solid.[7]

Preparation of Trimethyloxonium Tetrafluoroborate (from Triethyloxonium Tetrafluoroborate)

Materials:

-

Freshly prepared triethyloxonium tetrafluoroborate

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Dry dimethyl ether (Me₂O)

-

Anhydrous nitrogen atmosphere

Procedure:

-

Freshly prepared triethyloxonium tetrafluoroborate is dissolved in anhydrous methylene chloride in a three-necked flask equipped with a stirrer, a gas inlet tube, and a drying tube.[6]

-

The flask is cooled in an ice bath, and dry dimethyl ether is passed into the solution over a period of approximately 2 hours.[6]

-

The reaction mixture is allowed to stand overnight at room temperature. Trimethyloxonium tetrafluoroborate begins to precipitate as a crystalline mass.[6]

-

The supernatant methylene chloride is removed via a filter stick under a nitrogen atmosphere.[6]

-

The crystalline product is washed with anhydrous methylene chloride and then dried under vacuum.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the historical preparation of Meerwein's salt.

Concluding Remarks

The historical synthesis of Meerwein's salts represents a significant milestone in the development of synthetic organic chemistry. The procedures outlined in this guide, while requiring careful handling of moisture-sensitive and reactive reagents, provide a reliable pathway to these powerful alkylating agents. For contemporary researchers, understanding these foundational methods offers valuable insight into the origins and properties of these indispensable synthetic tools. Due to their reactivity, it is imperative to handle Meerwein's salts under an inert and dry atmosphere.[7][8]

References

- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]

- 3. homework.study.com [homework.study.com]

- 4. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium hexafluorophosphate, often referred to as Meerwein's salt, is a powerful and versatile ethylating agent in organic synthesis. Its high reactivity and utility in forming carbon-ethyl bonds make it an invaluable tool for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a representative application in the ethylation of amides. Safety precautions and handling procedures are also discussed to ensure its safe and effective use in the laboratory.

Core Chemical and Physical Properties

This compound is a white, crystalline solid that is highly reactive and sensitive to moisture. It is typically stabilized with a small amount of diethyl ether.[1] Due to its hygroscopic nature, it should be stored at low temperatures, typically -20°C, under an inert atmosphere.[2][3]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅F₆OP | [2] |

| Molecular Weight | 248.15 g/mol | [2] |

| Melting Point | ~145 °C (decomposition) | [4] |

| Appearance | Almost white powder | [3] |

| CAS Number | 17950-40-2 | [2] |

| Storage Temperature | -20°C | [2][3] |

Synthesis of this compound

While the synthesis of the analogous tetrafluoroborate salt is more commonly cited, the preparation of this compound can be achieved through the reaction of diethyl ether with a strong Lewis acid in the presence of a hexafluorophosphate source. A general, reliable method involves the use of epichlorohydrin and a hexafluorophosphoric acid source.

Experimental Protocol: Synthesis from Diethyl Ether and Hexafluorophosphoric Acid

Materials:

-

Diethyl ether (anhydrous)

-

Hexafluorophosphoric acid (HPF₆)

-

Epichlorohydrin

-

Dichloromethane (anhydrous)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether and anhydrous dichloromethane under a nitrogen atmosphere.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of hexafluorophosphoric acid in diethyl ether is added dropwise to the stirred solution.

-

Epichlorohydrin is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate of this compound is collected by filtration under an inert atmosphere.

-

The solid is washed with anhydrous diethyl ether and dried under vacuum to yield the final product.

Note: This is a generalized procedure. Researchers should consult specific literature for precise stoichiometry and reaction conditions.

Synthesis Workflow

Applications in Organic Synthesis: Ethylation of Amides

This compound is a potent electrophile that readily transfers an ethyl group to a variety of nucleophiles.[3] One of its key applications is the O-ethylation of amides to form imidate salts, which are versatile intermediates in organic synthesis.

Experimental Protocol: O-Ethylation of N,N-Dimethylformamide (DMF)

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, this compound is suspended in anhydrous dichloromethane.

-

The suspension is cooled to 0°C.

-

Anhydrous N,N-dimethylformamide is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

-

The solvent is removed under reduced pressure to yield the crude imidate salt.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Reaction Mechanism

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that can cause severe burns.[4] It is also flammable.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4]

Conclusion

This compound is a highly effective ethylating agent with broad applications in organic synthesis. Its ability to activate a wide range of functional groups makes it an indispensable reagent for the construction of complex molecular architectures. While its reactivity necessitates careful handling, the protocols outlined in this guide provide a framework for its safe and successful utilization in a research setting.

References

Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyloxonium hexafluorophosphate, often referred to as a Meerwein salt, is a powerful and versatile ethylating agent widely employed in organic synthesis.[1] Its high reactivity makes it particularly suitable for the ethylation of weakly nucleophilic functional groups, a critical transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates.[2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly reactive and sensitive to moisture.[3][4] It is a strong electrophile, capable of delivering an ethyl group to a wide range of nucleophiles.[1] Due to its reactivity, it is typically stored at low temperatures and handled under an inert atmosphere to prevent decomposition.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅F₆OP | [1] |

| Molecular Weight | 248.15 g/mol | |

| Appearance | Almost white powder/crystalline solid | [1] |

| Melting Point | ~145 °C (decomposes) | [5] |

| Storage Temperature | -20°C |

Solubility

Stability and Handling

This compound is sensitive to moisture and will hydrolyze upon contact with water.[6] Therefore, it should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon). It is also corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known properties of the triethyloxonium cation and the hexafluorophosphate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H NMR | ~1.6 (t), ~4.7 (q) | Triplet, Quartet | The triplet corresponds to the methyl protons and the quartet to the methylene protons of the ethyl groups. |

| ¹³C NMR | ~15, ~77 | Singlet, Singlet | The upfield signal corresponds to the methyl carbons and the downfield signal to the methylene carbons. |

| ³¹P NMR | ~ -145 | Septet | The hexafluorophosphate anion typically appears as a septet due to coupling with the six fluorine atoms.[8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C-O bonds of the triethyloxonium cation and the P-F bonds of the hexafluorophosphate anion.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretching | 2850-3000 |

| C-O stretching | 1050-1260[9] |

| P-F stretching (PF₆⁻) | ~840 |

Synthesis of this compound

General Synthetic Workflow

Caption: General workflow for the synthesis of trialkyloxonium salts.

Detailed Experimental Protocol (Adapted from the Synthesis of Triethyloxonium Tetrafluoroborate)

Disclaimer: This is an adapted protocol and should be performed with caution by trained professionals in a well-ventilated fume hood. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Diethyl ether (anhydrous)

-

Epichlorohydrin (distilled)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or a source of PF₅

-

Anhydrous dichloromethane (optional, as solvent)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add a solution of the Lewis acid (e.g., BF₃·OEt₂) in anhydrous diethyl ether.

-

Cool the mixture in an ice bath and add epichlorohydrin dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture for several hours or overnight, during which a white crystalline precipitate of the triethyloxonium salt will form.

-

Isolate the product by filtration under an inert atmosphere.

-

Wash the crystalline solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the triethyloxonium salt as a white crystalline solid.

Applications in Organic Synthesis

This compound is a potent ethylating agent for a wide variety of functional groups, particularly those that are weakly nucleophilic.[2] This reactivity is highly valuable in the synthesis of complex molecules, including those with pharmaceutical applications.

Ethylation of Various Functional Groups

Caption: Ethylation of various functional groups.

Experimental Protocol: Ethylation of a Carboxylic Acid

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous dichloromethane

-

Sodium bicarbonate solution (saturated, aqueous)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the carboxylic acid in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Add a stoichiometric amount of this compound to the solution with stirring.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Role in Drug Development and Materials Science

The ability of this compound to ethylate a wide range of functional groups under mild conditions makes it a valuable tool in drug discovery and development. It can be used to modify lead compounds to improve their pharmacokinetic properties, such as lipophilicity and metabolic stability. Furthermore, in materials science, this reagent is utilized in the synthesis of ionic liquids and for the modification of polymers to enhance their properties.[1]

Safety Information

This compound is a hazardous chemical and must be handled with extreme care.

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[7] | Wear appropriate personal protective equipment (gloves, goggles, lab coat). Handle in a fume hood. |

| Flammable Solid | Flammable solid. | Keep away from heat, sparks, and open flames. |

| Moisture Sensitive | Reacts with water to release hydrofluoric acid.[6] | Store and handle under dry, inert conditions. |

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly effective ethylating agent with broad applicability in organic synthesis. Its ability to react with weakly nucleophilic substrates makes it an invaluable tool for researchers, particularly in the fields of drug development and materials science. While its reactivity necessitates careful handling and storage, its utility in constructing complex molecular architectures is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its safe and effective use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 5. chembk.com [chembk.com]

- 6. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Triethyloxonium Hexafluorophosphate: A Technical Guide to its Mechanism of Action and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium hexafluorophosphate, a member of the Meerwein's salts family, is a potent and versatile electrophilic ethylating agent with broad utility in organic synthesis. Its high reactivity, driven by the labile triethyloxonium cation, enables the ethylation of a wide array of nucleophiles under mild conditions. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by structured data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in research and development.

Introduction

This compound, with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻, is a white, crystalline solid that serves as a powerful ethylating reagent in organic chemistry.[1][2] Its utility stems from the highly electrophilic nature of the triethyloxonium cation, which readily transfers an ethyl group to a variety of nucleophilic substrates.[1][3] This reagent is particularly valuable for reactions involving weakly nucleophilic functional groups that are unreactive towards conventional ethylating agents like ethyl halides.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅F₆OP | [1][6] |

| Molecular Weight | 248.15 g/mol | [1][2][6] |

| Appearance | Almost white powder | [1] |

| Melting Point | ~145 °C (decomposition) | [1][2][7] |

| CAS Number | 17950-40-2 | [1][2][6] |

| Storage Temperature | ≤ -20 °C | [1][2] |

| Solubility | Soluble in polar organic solvents |

Table 1: Physicochemical Properties of this compound

Core Mechanism of Action: Electrophilic Ethylation

The primary mechanism of action of this compound is the electrophilic transfer of an ethyl group to a nucleophile. This process proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The triethyloxonium cation is a potent electrophile due to the positive charge on the oxygen atom, which makes the α-carbons of the ethyl groups highly susceptible to nucleophilic attack. The hexafluorophosphate anion is a non-nucleophilic counterion, which prevents it from interfering with the ethylation reaction.

The generalized mechanism is depicted below:

Figure 1: Sₙ2 Mechanism of Ethylation. This diagram illustrates the nucleophilic attack on the ethyl group of the triethyloxonium cation, leading to the formation of the ethylated product and diethyl ether as the leaving group.

Scope of Applications

This compound is a versatile reagent capable of ethylating a wide range of nucleophiles. Its applications span various areas of organic synthesis, from the formation of ethers and esters to the modification of complex molecules in drug discovery.

Ethylation of Oxygen Nucleophiles

Alcohols, phenols, and carboxylic acids are readily ethylated by this compound to form the corresponding ethyl ethers and esters. This reaction is particularly useful when other methods, such as the Williamson ether synthesis, are not feasible due to the reaction conditions.

Ethylation of Nitrogen Nucleophiles

Amines, amides, and other nitrogen-containing functional groups can be effectively ethylated. The reaction with amides can lead to the formation of O-ethylated imidates or N-ethylated products, depending on the substrate and reaction conditions.

Ethylation of Sulfur Nucleophiles

Thiols and sulfides react with this compound to yield the corresponding ethyl thioethers and sulfonium salts.

Other Applications

Beyond simple ethylation, this reagent finds use in:

-

Polymer Chemistry: As an initiator for cationic polymerization.[1]

-

Electrochemistry: As an electrolyte in electrochemical cells.[1]

-

Catalysis: As a catalyst in various chemical transformations.[1]

Experimental Protocols

The following provides a general experimental protocol for the ethylation of a generic nucleophile using this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for performing an ethylation reaction using this compound under an inert atmosphere.

Detailed Steps:

-

Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are crucial for the success of the reaction.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the nucleophilic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the solution at room temperature. The reagent should be handled quickly to minimize exposure to atmospheric moisture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive nucleophiles.

-

Work-up: Upon completion, the reaction is typically quenched by the addition of a proton source, such as saturated aqueous ammonium chloride or water.

-

Extraction and Purification: The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by standard techniques such as column chromatography.

Safety and Handling

This compound is a powerful alkylating agent and should be handled with care. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.

Conclusion

This compound is a highly effective and versatile ethylating agent with a well-defined Sₙ2 mechanism of action. Its ability to ethylate a broad range of nucleophiles, including those with low reactivity, makes it an invaluable tool in modern organic synthesis. By understanding its core reactivity and adhering to proper experimental protocols, researchers can effectively leverage this powerful reagent to achieve their synthetic goals in drug development and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 三乙基六氟磷氧 contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. homework.study.com [homework.study.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to Triethyloxonium Hexafluorophosphate: Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyloxonium hexafluorophosphate, a powerful and versatile ethylating agent, plays a crucial role in a variety of organic transformations. This technical guide provides a comprehensive overview of its synthesis, with a detailed protocol for its preparation via anion exchange from the more readily accessible triethyloxonium tetrafluoroborate. The core of this document focuses on the reactivity of this compound, presenting its application in the ethylation of a wide range of nucleophiles and its utility as an initiator in cationic polymerization. Quantitative data for key reactions are summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of the chemistry of this important reagent.

Introduction

This compound, often referred to as a Meerwein salt, is a highly reactive organic compound with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻. It belongs to the class of trialkyloxonium salts, which are recognized for their potent electrophilic nature. The triethyloxonium cation is a hard electrophile, making it an excellent reagent for the ethylation of a diverse array of nucleophiles, including amines, sulfides, amides, and other functional groups.[1] Its utility extends to initiating cationic polymerization of various monomers.[2] Compared to its more common counterpart, triethyloxonium tetrafluoroborate, the hexafluorophosphate salt is often less sensitive to decomposition, though its preparation is considered more challenging.[3] This guide will provide a thorough examination of the synthesis and reactivity of this compound, offering practical insights for its application in research and development.

Synthesis of this compound

The synthesis of this compound is most conveniently achieved through a two-step process. First, the more readily prepared triethyloxonium tetrafluoroborate is synthesized. Subsequently, the tetrafluoroborate anion is exchanged for a hexafluorophosphate anion.

Synthesis of Triethyloxonium Tetrafluoroborate

The preparation of triethyloxonium tetrafluoroborate is well-established and a detailed procedure is available from Organic Syntheses.[2][4] The reaction involves the treatment of a solution of boron trifluoride diethyl etherate in diethyl ether with epichlorohydrin.

Reaction Scheme:

Caption: Synthesis of Triethyloxonium Tetrafluoroborate.

Experimental Protocol:

A detailed, reliable protocol for the synthesis of triethyloxonium tetrafluoroborate can be found in Organic Syntheses, Coll. Vol. 5, p. 1080 (1973); Vol. 46, p. 113 (1966).[5] The procedure involves the slow addition of epichlorohydrin to a stirred solution of boron trifluoride etherate in anhydrous diethyl ether. The reaction is exothermic and proceeds to give the crystalline triethyloxonium tetrafluoroborate, which can be isolated by filtration.

Table 1: Synthesis of Triethyloxonium Tetrafluoroborate - Quantitative Data

| Reactant | Molar Ratio | Key Parameters | Yield | Reference |

| Boron trifluoride etherate | 1.0 | Anhydrous diethyl ether, room temperature, then reflux | 85-95% | [2] |

| Diethyl ether | excess | |||

| Epichlorohydrin | 0.75 |

Anion Exchange to this compound

Conceptual Experimental Workflow:

Caption: Anion Exchange Workflow.

Note: The choice of solvent is critical to ensure the solubility of the starting materials and the precipitation of the byproduct (e.g., KBF₄). Anhydrous conditions should be maintained throughout the process to prevent hydrolysis of the oxonium salt.

Reactivity of this compound

This compound is a potent ethylating agent capable of reacting with a wide variety of nucleophiles.[1] The driving force for these reactions is the formation of a stable diethyl ether molecule as a leaving group.

Ethylation of N-Nucleophiles

Triethyloxonium salts are effective for the ethylation of amines, amides, and other nitrogen-containing functional groups.

General Reaction Scheme:

Caption: Ethylation of a Tertiary Amine.

Table 2: Ethylation of N-Nucleophiles - Representative Data (from analogous tetrafluoroborate reactions)

| Substrate (Amide) | Product | Solvent | Temperature | Yield | Reference |

| Dimethylformamide | Imino ether fluoborate | neat | Room Temp. | High | [2] |

| 4-Acetoxybenzoic acid (with amine base) | Ethyl 4-acetoxybenzoate | CH₂Cl₂ | Room Temp. | 85-95% | [6] |

Detailed Experimental Protocol (Esterification of a Carboxylic Acid via Amide Analogy):

A procedure for the esterification of carboxylic acids using trialkyloxonium salts, which proceeds via the carboxylate anion as the nucleophile, is described in Organic Syntheses, Coll. Vol. 6, p. 576 (1988); Vol. 56, p. 59 (1977).[6] To a solution of the carboxylic acid and triethyloxonium tetrafluoroborate in dichloromethane, a hindered amine base (e.g., diisopropylethylamine) is added. The reaction mixture is stirred at room temperature. The product ester is then isolated after an acidic and basic workup. While this example uses the tetrafluoroborate, a similar reactivity is expected for the hexafluorophosphate.

Ethylation of S-Nucleophiles

Sulfides and other sulfur-containing compounds can be readily ethylated to form sulfonium salts.

General Reaction Scheme:

Caption: Ethylation of a Sulfide.

Ethylation of O-Nucleophiles

Ethers and carbonyl compounds can also be ethylated, leading to the formation of oxonium or alkoxycarbenium ions, respectively.

Cationic Polymerization

This compound is an effective initiator for the cationic polymerization of various monomers, such as vinyl ethers and tetrahydrofuran.[2][7] The initiation step involves the ethylation of the monomer to generate a carbocation, which then propagates.

Initiation of Vinyl Ether Polymerization:

Caption: Cationic Polymerization of a Vinyl Ether.

Safety and Handling

This compound is a flammable solid and is corrosive. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored at low temperatures (-20°C is recommended) to minimize decomposition.[1]

Conclusion

This compound is a powerful synthetic tool for the introduction of ethyl groups and for initiating cationic polymerization. While its synthesis requires careful handling of moisture-sensitive reagents, its enhanced stability over the tetrafluoroborate analogue can be advantageous in certain applications. This guide has provided a comprehensive overview of its synthesis, a detailed look at its diverse reactivity, and essential safety information. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective and safe utilization of this potent reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

Triethyloxonium Hexafluorophosphate: A Comprehensive Technical Guide to its Electrophilicity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyloxonium hexafluorophosphate, commonly referred to as Meerwein's salt, is a powerful and highly reactive ethylating agent with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻. Its potent electrophilicity makes it an invaluable reagent in organic synthesis, particularly for the ethylation of weakly nucleophilic substrates. This technical guide provides an in-depth overview of the core chemical properties, reactivity, and synthetic applications of this compound, with a focus on quantitative data, detailed experimental protocols, and its relevance in the field of drug development.

Physicochemical and Spectroscopic Data

This compound is a white, crystalline solid that is highly sensitive to moisture.[1][2] It is typically stabilized with a small amount of diethyl ether.[2][3][4]

| Property | Value | References |

| Chemical Formula | C₆H₁₅F₆OP | [4] |

| Molecular Weight | 248.15 g/mol | [4] |

| Melting Point | ~145 °C (decomposition) | [4] |

| Appearance | Almost white powder | [4] |

| Storage Temperature | ≤ -20°C | [4] |

| Solubility | Soluble in polar organic solvents like dichloromethane and chloroform. | |

| CAS Number | 17950-40-2 | [4] |

Spectroscopic Data:

While specific spectral data for this compound was not found in the immediate search results, analogous compounds like tetramethylammonium hexafluorophosphate and tetrapropylammonium hexafluorophosphate have characteristic ¹H NMR spectra.[5][6] For this compound, one would expect to see a quartet and a triplet corresponding to the ethyl groups of the triethyloxonium cation in the ¹H NMR spectrum. The ³¹P NMR would show a septet for the [PF₆]⁻ anion, and the ¹⁹F NMR would show a doublet. Infrared (IR) spectroscopy would likely show strong bands corresponding to the P-F stretching vibrations of the hexafluorophosphate anion.

Electrophilicity and Reactivity

This compound is a strong electrophile due to the presence of a positively charged oxygen atom, making the ethyl groups highly susceptible to nucleophilic attack. It is considered a "hard" electrophile, meaning it reacts preferentially with "hard" nucleophiles, which are typically atoms with high electronegativity and a localized negative charge, such as oxygen and nitrogen.[7][8] This high reactivity allows for the ethylation of a wide range of functional groups, including those that are generally poor nucleophiles.

Comparative Reactivity:

Trialkyloxonium salts, such as this compound, are among the most powerful alkylating agents available, surpassing the reactivity of traditional reagents like alkyl halides and sulfates.[7][8][9] The order of reactivity for some common methylating agents, which provides a useful analogy for ethylating agents, is as follows:

[Me₂Cl]⁺[SbF₆]⁻ > [(MeO)₂CH]⁺[BF₄]⁻ > [Me₃O]⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI[8]

This demonstrates the superior electrophilicity of oxonium salts. This compound is slightly less electrophilic than its methyl analog, trimethyloxonium tetrafluoroborate.[8]

Reaction Mechanism: O-Alkylation

The ethylation of a carbonyl-containing compound, such as an amide or a carboxylic acid, with this compound proceeds through a direct Sₙ2 attack of the nucleophilic oxygen atom on one of the ethyl groups of the oxonium salt.

Caption: General mechanism of O-ethylation of a carbonyl group.

Synthetic Applications

This compound is a versatile reagent employed in a wide array of organic transformations.

| Reaction Type | Substrate | Product | Typical Conditions | Yield | References |

| O-Ethylation | Carboxylic Acids | Ethyl Esters | Dichloromethane, RT | High | [10] |

| Amides | O-Ethyl Imidates | Dichloromethane, 0 °C to RT | Good to High | [11][12][13] | |

| Alcohols | Ethyl Ethers | Neutral pH | Good | [9] | |

| Ketones | Enol Ethers | Dichloromethane, RT | Variable | [14] | |

| N-Ethylation | Amines | Ethylamines | Dichloromethane, RT | Good | |

| Nitriles | Nitrilium Salts | Dichloromethane, RT | Good | [14] | |

| S-Ethylation | Sulfides | Sulfonium Salts | Dichloromethane, RT | Good | [14] |

| Catalyst Activation | Asymmetric Imine Aziridination | - | - | - | [3] |

| Other | Chlorine Scavenging | - | - | - | [3] |

| Synthesis of Ruthenium Allenylidene Complexes | - | - | - | [3] |

Role in Drug Development and Natural Product Synthesis

The ability of this compound to ethylate complex and sensitive molecules under mild conditions makes it a valuable tool in drug discovery and development. Ethylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity.

A notable example is its application in the synthesis of a precursor to carfentanil, a potent opioid analgesic.[12][13] In this synthesis, an amide is converted to its corresponding ethyl ester, a key transformation facilitated by Meerwein's salt. This highlights the reagent's utility in constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).

Furthermore, the modification of natural products is a common strategy in medicinal chemistry to improve their therapeutic potential.[15][16] this compound can be employed to selectively introduce ethyl groups into natural product scaffolds, leading to the generation of novel analogs with potentially enhanced biological activity. The Meerwein reaction, which can be initiated by related diazonium salts, has been used in the synthesis of biologically active benzofuropyridine analogues.[17]

Experimental Protocols

The following protocols are provided as illustrative examples for the use of this compound in common synthetic transformations. Caution: this compound is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[18][19]

6.1 Ethylation of a Carboxylic Acid to an Ethyl Ester

Caption: General laboratory workflow for an ethylation reaction.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: this compound (1.1 - 1.5 equiv) is added portion-wise to the stirred solution over 5-10 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is cooled back to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Work-up: The layers are separated, and the aqueous phase is extracted with DCM (3 x volume of aqueous phase). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude ethyl ester is purified by flash column chromatography on silica gel or by distillation.

6.2 O-Ethylation of a Primary Amide to an O-Ethyl Imidate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the primary amide (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M). The flask is cooled to 0 °C.

-

Reagent Addition: this compound (1.2 equiv) is added in one portion to the stirred suspension.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with DCM (3 x volume of aqueous phase). The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude O-ethyl imidate, which can be used in the next step without further purification or purified by column chromatography.

Safety and Handling

This compound is a hazardous substance and should be handled with extreme care.

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Moisture Sensitive: Reacts with water to release corrosive hydrofluoric acid.

-

Flammable Solid: May form explosive peroxides.[1]

-

Handling: Always handle in a fume hood under an inert atmosphere.[18] Use chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere at or below -20 °C.[4]

-

Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting solution can then be neutralized and disposed of according to local regulations.

Conclusion

This compound is a highly effective and versatile electrophilic ethylating agent with broad applications in modern organic synthesis. Its ability to react with a wide range of nucleophiles, particularly those of low reactivity, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, this reagent offers a reliable method for the strategic modification of lead compounds and the synthesis of complex active pharmaceutical ingredients. Proper handling and adherence to safety protocols are paramount when working with this powerful reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. トリエチルオキソニウムヘキサフルオロホスファート contains diethyl ether as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. chemimpex.com [chemimpex.com]

- 5. TETRAMETHYLAMMONIUM HEXAFLUOROPHOSPHATE(558-32-7) 1H NMR spectrum [chemicalbook.com]

- 6. TETRAPROPYLAMMONIUM HEXAFLUOROPHOSPHATE(12110-21-3) 1H NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. homework.study.com [homework.study.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Meerwein’s salt | Semantic Scholar [semanticscholar.org]

- 12. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. | Semantic Scholar [semanticscholar.org]

- 13. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. (1997) | Anthony J. Kiessling | 30 Citations [scispace.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 19. sarponggroup.com [sarponggroup.com]

An In-depth Technical Guide to the Structure and Bonding of Triethyloxonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyloxonium hexafluorophosphate, [(CH₃CH₂)₃O]⁺[PF₆]⁻, is a powerful ethylating agent belonging to the class of oxonium salts. These compounds are characterized by a positively charged oxygen atom bonded to three organic substituents. Due to their high reactivity, trialkyloxonium salts are valuable reagents in organic synthesis, particularly for the ethylation of weak nucleophiles. This technical guide provides a comprehensive overview of the structure and bonding of this compound, incorporating crystallographic and spectroscopic data to offer a detailed understanding of this important chemical entity.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through single-crystal X-ray diffraction studies. The compound consists of a triethyloxonium cation, [(CH₃CH₂)₃O]⁺, and a hexafluorophosphate anion, [PF₆]⁻.

The Triethyloxonium Cation: A Pyramidal Geometry

The central oxygen atom in the triethyloxonium cation is bonded to the α-carbon atoms of the three ethyl groups. X-ray crystallographic analysis reveals that the cation adopts a pyramidal geometry around the oxygen atom.[1] This is in contrast to a trigonal planar arrangement, indicating that the oxygen atom's lone pair of electrons occupies a stereochemically active orbital, similar to the geometry of ammonia (NH₃) and the hydronium ion (H₃O⁺).

The key structural parameters for the triethyloxonium cation, as determined by X-ray crystallography, are summarized below.

| Parameter | Value |

| Geometry around Oxygen | Pyramidal |

| Average C-O Bond Length | 1.49 Å |

| Range of C-O-C Bond Angles | 109.4° – 115.5° |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

Table 1: Crystallographic Data for the Triethyloxonium Cation in this compound.[2]

The C-O-C bond angles are close to the tetrahedral angle of 109.5°, which is consistent with sp³ hybridization of the oxygen atom. The slight deviation from the ideal tetrahedral angle can be attributed to the steric bulk of the ethyl groups.

The Hexafluorophosphate Anion

The hexafluorophosphate anion, [PF₆]⁻, is a well-characterized, non-coordinating anion that exhibits an octahedral geometry. The phosphorus atom is located at the center, with six fluorine atoms positioned at the vertices of the octahedron. This anion is known for its stability and low nucleophilicity, which makes this compound a highly effective ethylating agent, as the anion does not readily participate in side reactions.

Visualization of the Molecular Structure

To illustrate the three-dimensional structure of this compound, the following diagram was generated using the Graphviz (DOT language) based on the crystallographic data.

Figure 1: 2D representation of the ionic components of this compound.

Experimental Protocols

A plausible synthetic route involves an anion exchange reaction from the more accessible triethyloxonium tetrafluoroborate.

General Anion Exchange Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound via anion exchange.

References

An In-depth Technical Guide to the Safe Handling of Triethyloxonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Triethyloxonium hexafluorophosphate, a powerful ethylating agent, is a valuable reagent in organic synthesis. However, its reactivity also presents significant safety challenges. This guide provides a comprehensive overview of the essential safety protocols and handling procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as a flammable solid and is corrosive, capable of causing severe skin burns and eye damage. The compound is also moisture-sensitive and reacts violently with water.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

Source: Sigma-Aldrich Safety Data Sheet

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | (C₂H₅)₃OPF₆ |

| Molecular Weight | 248.15 g/mol [2] |

| Appearance | Almost white powder[2] |

| Melting Point | ~145 °C (decomposition)[2][3] |

| Flash Point | 57 °C (134.6 °F) - closed cup |

| Stability | Contains diethyl ether as a stabilizer.[2][4] Moisture-sensitive.[5] May form explosive peroxides.[1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] A complete suit protecting against chemicals and flame-retardant protective clothing are recommended.[5] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face particle respirator type P3 (EN 143) respirator cartridges should be used where risk assessment shows it is appropriate.[5] |

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Do not allow the substance to come into contact with water.[5][6]

-

Use proper glove removal techniques to avoid skin contact.[1][7]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5][7]

-

The recommended storage temperature is between 2-8°C, with some sources recommending as low as -20°C.[1][2][8]

-

Store under an inert gas due to its hygroscopic and moisture-sensitive nature.[1][5]

-

Store in a locked-up area.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][9][10] For hydrofluoric acid burns, after rinsing with water, apply a 2.5% calcium gluconate gel.[1][5] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[1][9] |

Firefighting Measures:

-

Use dry powder or dry sand to extinguish fires.[5]

-

Do NOT use a water jet. [5]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]

-

Thermal decomposition can release hazardous gases such as carbon oxides, hydrogen fluoride, and boron oxides.[1][5][6]

Accidental Release Measures:

-

Avoid dust formation.[5]

-

Soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[6] Do not use water to clean up the spill.[5][6]

Waste Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1][7] However, it is known to be corrosive and can cause severe burns.[1] Inhalation may cause irritation to the respiratory system.[7]

Experimental Protocols

The cited safety data sheets and chemical supplier information do not contain detailed methodologies for specific experiments. The focus of these documents is on the safe handling, storage, and disposal of the chemical. For detailed experimental protocols using this compound, it is recommended to consult peer-reviewed scientific literature.

Diagrams

Caption: A logical workflow for the safe handling of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound diethyl ether stabilizer 17950-40-2 [sigmaaldrich.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Stability and Decomposition of Triethyloxonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyloxonium hexafluorophosphate, a powerful ethylating agent also known as Meerwein's salt, is a valuable reagent in organic synthesis. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition profile. This guide provides a comprehensive overview of the stability of this compound, detailing its primary decomposition pathways—hydrolysis and thermal degradation. It offers insights into the decomposition products, handling and storage protocols, and methodologies for analyzing its degradation. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to safely and effectively utilize this important chemical compound.

Physical and Chemical Properties

This compound is a white, crystalline solid that is highly reactive and requires careful handling.[1][2] It is typically supplied with diethyl ether as a stabilizer to enhance its shelf-life.[1][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Appearance | Almost white powder | [1] |

| Molecular Formula | C₆H₁₅F₆OP | [6][7] |

| Molecular Weight | 248.15 g/mol | [6][7] |

| Melting Point | ~145 °C (with decomposition) | [6][7][8] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [7] |

| Storage Temperature | ≤ -20 °C | [6][7][8] |

| Solubility | Reacts with water | [9] |

Stability and Storage

The stability of this compound is a critical consideration for its safe handling and effective use. The compound is highly sensitive to atmospheric moisture and elevated temperatures.

-

Moisture Sensitivity: The primary cause of degradation is hydrolysis.[9] The triethyloxonium cation reacts readily with water, and the hexafluorophosphate anion is also susceptible to hydrolysis, particularly in the presence of acid. For this reason, it is imperative to store the compound under a dry, inert atmosphere, such as nitrogen or argon.[10][11]

-

Thermal Stability: The compound decomposes upon melting at approximately 145 °C.[6][7][8] Storage should be at or below -20 °C to minimize thermal decomposition and maintain its efficacy as an alkylating agent.[6][7][8]

-

Incompatibilities: this compound is a strong alkylating agent and should not be stored with strong oxidizing agents, bases, strong acids, or amines.

Decomposition Pathways

The decomposition of this compound proceeds through two primary pathways: hydrolysis and thermal decomposition.

Hydrolytic Decomposition

Hydrolysis is the most significant decomposition pathway under typical laboratory conditions. The process involves the reaction of both the triethyloxonium cation and the hexafluorophosphate anion with water.

The triethyloxonium cation reacts with water to produce diethyl ether and ethanol, with the concomitant formation of a proton.[9] This acidic proton then catalyzes the hydrolysis of the hexafluorophosphate anion.[12] The hydrolysis of the PF₆⁻ anion is a stepwise process that yields several phosphorus-fluorine species, including difluorophosphate (PO₂F₂⁻), monofluorophosphate (HPO₃F⁻), and ultimately, phosphate (HPO₄²⁻) and fluoride (F⁻) ions.[1][2][3]

Figure 1: Hydrolytic decomposition pathway of this compound.

Thermal Decomposition

At elevated temperatures, particularly around its melting point of 145 °C, this compound undergoes thermal decomposition. The primary products of this unimolecular decomposition are diethyl ether, ethyl fluoride, and phosphorus pentafluoride.

Figure 2: Thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of this compound decomposition are not widely available in the public domain. However, based on the known reactivity of the compound and related methodologies, the following sections outline generalized procedures for its synthesis, handling, and the analysis of its decomposition.

Synthesis and Handling of this compound

The synthesis of this compound is analogous to the well-documented synthesis of triethyloxonium tetrafluoroborate. The procedure requires strictly anhydrous conditions and is best performed in a glovebox or using Schlenk line techniques.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

Hexafluorophosphoric acid diethyl ether complex

-

Epichlorohydrin, freshly distilled

-

Diethyl ether, anhydrous

-

Nitrogen or Argon gas, dry

-

Glassware, oven-dried

Procedure:

-

All glassware is to be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry inert gas.[11]

-

The reaction flask is charged with hexafluorophosphoric acid diethyl ether complex and additional anhydrous diethyl ether under an inert atmosphere.[10]

-

The mixture is stirred and cooled in an ice bath.

-

Freshly distilled epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.[10][11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The crystalline product is isolated by filtration under an inert atmosphere, washed with copious amounts of anhydrous diethyl ether, and dried under high vacuum.[10][11]

-

The final product should be stored in a tightly sealed container at ≤ -20 °C in a desiccator or glovebox.

Figure 3: Experimental workflow for the synthesis and handling of this compound.

Analysis of Hydrolytic Decomposition Products by Ion Chromatography

Objective: To identify and quantify the anionic products of hydrolysis of this compound.

Methodology: Ion chromatography (IC) with conductivity detection is a suitable method for the separation and quantification of fluoride and various phosphate species.[1][2][3][13]

Instrumentation:

-

Ion chromatograph with a suppressed conductivity detector

-

Eluent (e.g., a mixture of sodium bicarbonate and sodium carbonate)[1][2][3]

Procedure:

-

A stock solution of this compound is prepared in a dry, water-miscible organic solvent (e.g., acetonitrile).

-

An aqueous sample for analysis is prepared by diluting an aliquot of the stock solution in deionized water. Samples can be aged for various times to monitor the progression of hydrolysis.

-

The sample is injected into the ion chromatograph.

-

The retention times of the observed peaks are compared with those of known standards (fluoride, difluorophosphate, monofluorophosphate, phosphate, and hexafluorophosphate) to identify the hydrolysis products.

-

Quantification is achieved by creating a calibration curve for each identified anion using standards of known concentrations.

Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperature, and energetic profile of this compound.

Methodology: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[14][15] For air-sensitive samples like Meerwein's salts, these experiments must be conducted in an inert atmosphere, and the instrument may need to be housed within a glovebox.

Instrumentation:

-

TGA instrument with a high-precision balance[14]

-

DSC instrument[15]

-

Inert gas supply (nitrogen or argon)

-

Glovebox (recommended for sample preparation)

TGA Procedure:

-

Inside a glovebox, a small amount of the sample (typically 2-10 mg) is loaded into a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

The mass of the sample is recorded as a function of temperature. The resulting curve will show mass loss steps corresponding to the release of volatile decomposition products.

DSC Procedure:

-

Inside a glovebox, a small amount of the sample is hermetically sealed in an aluminum DSC pan.

-

The pan is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate.

-